molecular formula C10H11ClO2 B8596410 2-(3-Chloropropoxy)benzaldehyde

2-(3-Chloropropoxy)benzaldehyde

Cat. No.: B8596410
M. Wt: 198.64 g/mol
InChI Key: SBQKCBTXKZDWLR-UHFFFAOYSA-N
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Description

2-(3-Chloropropoxy)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with a 3-chloropropoxy group at the 2-position. Its synthesis typically involves nucleophilic substitution or oxidation reactions, as exemplified by the preparation of structurally related 4-(3-chloropropoxy)benzaldehyde via nitrile reduction (yield: 91%) . Key spectroscopic data include ¹³C NMR peaks at δ 192.0 (aldehyde carbonyl), 144.7 (aromatic carbons), and 67.4 (ether oxygen-linked methylene) .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(3-chloropropoxy)benzaldehyde

InChI

InChI=1S/C10H11ClO2/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8H,3,6-7H2

InChI Key

SBQKCBTXKZDWLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

3-Chlorobenzaldehyde
  • Structure : A simpler analog lacking the propoxy chain, with a chlorine atom directly attached to the benzene ring at the 3-position.
  • Physicochemical Properties: Property 3-Chlorobenzaldehyde 2-(3-Chloropropoxy)benzaldehyde Molecular Formula C₇H₅ClO C₁₀H₁₁ClO₂ Molar Mass (g/mol) 140.56 198.64 Key Hazards Skin/eye irritation Not explicitly reported Reactivity: The absence of the propoxy group reduces steric hindrance, making 3-chlorobenzaldehyde more reactive in electrophilic substitutions. Safety protocols emphasize immediate decontamination after exposure .
4-(3-Chloropropoxy)benzaldehyde
  • Structure : Positional isomer with the chloropropoxy group at the 4-position.
  • Synthesis : Prepared via nitrile reduction (91% yield), with NMR data closely matching the 2-substituted isomer but differing in aromatic substitution patterns .
  • Applications : Used in intermediate synthesis for pharmaceuticals, highlighting the role of substituent position on downstream reactivity.
2-(3-Chloropropanoyl)-5-(trifluoromethyl)benzaldehyde
  • Structure: Features a chloropropanoyl group and a trifluoromethyl substituent.
  • Properties : Higher molar mass (264.63 g/mol) and enhanced electron-withdrawing effects due to -CF₃, altering its electrophilicity compared to this compound .
Benzaldehyde Derivatives from Aspergillus sp. EGF15-0-3
  • Examples : Compounds such as 2-(1’,5’-heptadienyl)-3,6-dihydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde (Compound 7) and auroglaucin (Compound 8) exhibit antitumor activity.
  • Comparison : Unlike this compound, these natural derivatives possess extended alkyl or prenyl side chains, which enhance their bioactivity. For instance, Compound 9’s pyran ring formation (from a hydroxyl group and alkyl chain) correlates with its potent antitumor activity .
Photodegradation Byproduct: 2-[(2-Chlorophenyl)amino]benzaldehyde
  • Origin : Derived from diclofenac photodegradation.
  • Toxicity : Exhibits higher environmental toxicity (to bacteria, algae, and fish) than this compound, likely due to the chloroaniline moiety .

Environmental and Industrial Relevance

  • Volatile Organic Compounds (VOCs) : Benzaldehyde is weakly associated with 2-AP (2-acetyl-1-pyrroline) in environmental samples, suggesting shared persistence mechanisms. However, this compound’s chlorinated chain may reduce volatility compared to simpler benzaldehydes .

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